N,N,N'-tricyclohexylterephthalamide
Description
N,N,N'-Tricyclohexylterephthalamide is a terephthalamide derivative characterized by a central terephthalic acid backbone substituted with three cyclohexyl groups. Terephthalamides are widely used in polymer chemistry, often serving as monomers or intermediates due to their thermal stability and ability to form hydrogen bonds . The cyclohexyl substituents likely enhance hydrophobicity and steric bulk, influencing solubility and reactivity. Such compounds are synthesized via nucleophilic substitution or condensation reactions, with yields dependent on steric hindrance and reaction conditions .
Properties
IUPAC Name |
1-N,4-N,4-N-tricyclohexylbenzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O2/c29-25(27-22-10-4-1-5-11-22)20-16-18-21(19-17-20)26(30)28(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h16-19,22-24H,1-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIBNWWWGFJFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Terephthalamide Derivatives
- N,N'-Bis(2-hydroxyethyl)terephthalamide (): This compound replaces cyclohexyl groups with hydrophilic hydroxyethyl substituents. The hydroxyethyl groups improve solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic cyclohexyl groups in N,N,N'-tricyclohexylterephthalamide. This makes it suitable for biomedical applications, such as drug delivery systems, where solubility is critical .
- Such compounds are used as monomers for polyimides, suggesting that this compound could serve a similar role in high-performance polymers .
Cyclohexyl-Substituted Amines and Amides
N-Methyldicyclohexylamine ():
This amine features two cyclohexyl groups and a methyl substituent. Its low solubility in polar solvents and moderate thermal stability highlight the impact of cyclohexyl groups on hydrophobicity. Such compounds are used in corrosion inhibition, implying that this compound’s cyclohexyl groups may also confer chemical resistance .N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide ():
A hydroxamic acid derivative with a cyclohexyl group, this compound exhibits antioxidant activity. The cyclohexyl moiety may stabilize the molecule against oxidative degradation, suggesting that this compound could similarly resist thermal or chemical breakdown .
Physicochemical Properties
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility in Polar Solvents | Thermal Stability | Key Applications |
|---|---|---|---|---|---|---|
| This compound* | C₂₄H₃₄N₂O₂ | Three cyclohexyl | ~382.5 | Low | High | Polymer synthesis |
| N,N'-Bis(2-hydroxyethyl)terephthalamide | C₁₂H₁₆N₂O₄ | Two hydroxyethyl | 252.3 | High | Moderate | Drug delivery systems |
| N-Methyldicyclohexylamine | C₁₃H₂₅N | Methyl, two cyclohexyl | 195.3 | Insoluble | Moderate | Corrosion inhibition |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | Chloro, phenyl | 265.7 | Low | High | Polyimide monomers |
*Inferred data based on structural analogs.
Key Observations:
Solubility : Cyclohexyl groups drastically reduce solubility in polar solvents compared to hydroxyethyl substituents .
Thermal Stability : Aromatic and rigid cyclohexyl groups enhance thermal stability, as seen in 3-chloro-N-phenyl-phthalimide and inferred for this compound .
Synthetic Challenges : Bulky substituents (e.g., cyclohexyl) may lower reaction yields due to steric hindrance, though optimized routes for similar compounds achieve 78–82% yields .
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